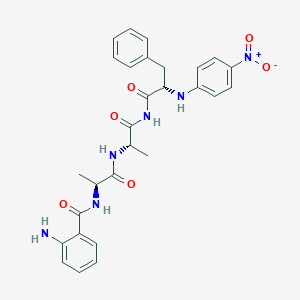![molecular formula C9H18N2 B047858 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane CAS No. 111537-01-0](/img/structure/B47858.png)
3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane, also known as DABCO, is a bicyclic diamine that has been widely used in organic synthesis, catalysis, and materials science. It is a colorless, crystalline solid with a melting point of 123-125°C and a boiling point of 270-272°C. DABCO is a versatile and efficient catalyst that can promote a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.
Mechanism Of Action
The mechanism of action of 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane as a catalyst is based on its ability to act as a nucleophile and a base. In many reactions, 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane can act as a Lewis base, coordinating to a metal center and activating it for catalysis. In other reactions, 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane can act as a Brønsted base, deprotonating a substrate and facilitating the reaction. The exact mechanism of action of 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane depends on the specific reaction being catalyzed.
Biochemical And Physiological Effects
3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for laboratory use. 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane has been used as a cryoprotectant for biological samples and has been shown to improve the survival of cells and tissues during freezing and thawing.
Advantages And Limitations For Lab Experiments
The advantages of using 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane as a catalyst include its high efficiency, low toxicity, and versatility. 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane can promote a wide range of reactions and can be used in both organic and inorganic chemistry. The main limitation of using 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane is its cost, as it is a relatively expensive catalyst compared to other common catalysts such as triethylamine and pyridine.
Future Directions
There are several future directions for research on 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane. One area of research is the development of new synthetic methods for 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane and its derivatives. Another area of research is the application of 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane in new catalytic reactions and the optimization of existing reactions. Additionally, there is potential for the use of 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane in the synthesis of new materials, such as MOFs and other porous materials. Finally, there is a need for more research on the biochemical and physiological effects of 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane, particularly in the context of its use as a cryoprotectant for biological samples.
Conclusion
In conclusion, 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane is a versatile and efficient catalyst that has been widely used in organic synthesis, catalysis, and materials science. Its mechanism of action is based on its ability to act as a nucleophile and a base, and it has low toxicity and is generally considered safe for laboratory use. 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane has several advantages as a catalyst, including its high efficiency and versatility, but its cost is a limitation. There are several future directions for research on 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane, including the development of new synthetic methods, the application of 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane in new catalytic reactions, and the optimization of existing reactions.
Synthesis Methods
3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane can be synthesized by several methods, including the reaction of 1,3-dibromopropane with ammonia, the reaction of 1,3-dichloropropane with sodium amide, and the reaction of 1,3-dibromo-2-propanol with sodium azide. The most common method for synthesizing 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane is the reaction of 1,3-dibromopropane with ammonia. This method involves the addition of ammonia to a solution of 1,3-dibromopropane in ethanol, followed by heating the mixture to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane has been widely used in scientific research as a catalyst for various organic reactions. It has been shown to be an effective catalyst for the synthesis of pharmaceuticals, natural products, and other organic compounds. 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane has also been used as a co-catalyst in the synthesis of metal-organic frameworks (MOFs) and other porous materials. MOFs are a class of materials that have attracted significant attention due to their potential applications in gas storage, catalysis, and drug delivery.
properties
CAS RN |
111537-01-0 |
|---|---|
Product Name |
3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane |
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,3-dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H18N2/c1-7(2)8-10-5-9(3,4)6-11(8)10/h7-8H,5-6H2,1-4H3 |
InChI Key |
DWKHBOMBDDUBHX-UHFFFAOYSA-N |
SMILES |
CC(C)C1N2N1CC(C2)(C)C |
Canonical SMILES |
CC(C)C1N2N1CC(C2)(C)C |
synonyms |
1,5-Diazabicyclo[3.1.0]hexane, 3,3-dimethyl-6-(1-methylethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




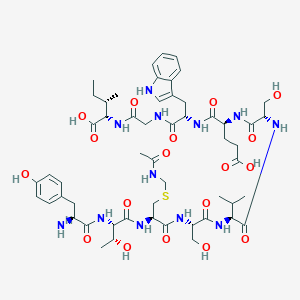
![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)



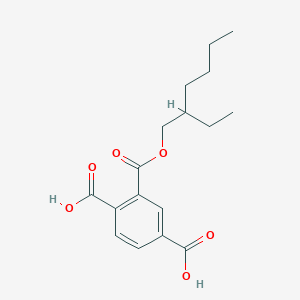
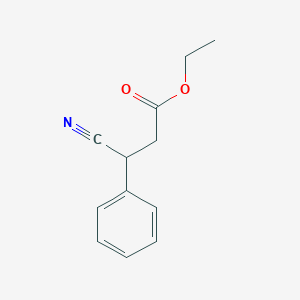
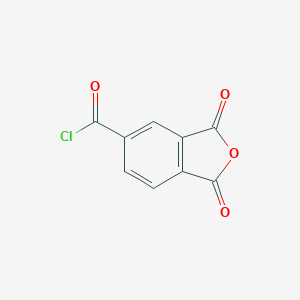
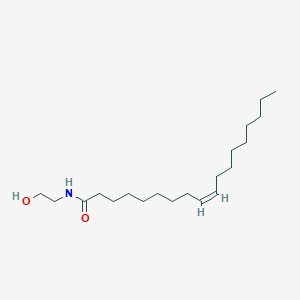
![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)
